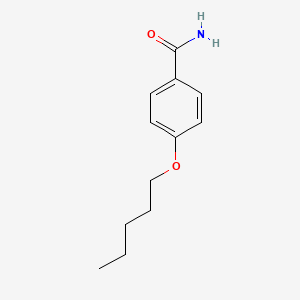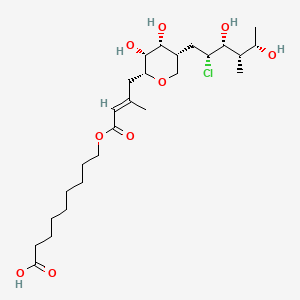
2-Chloro-3-hydroxymupirocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-hydroxymupirocin is a derivative and impurity of mupirocin, a carboxylic acid bacteriostatic/bactericidal antibiotic. Mupirocin is widely used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The molecular formula of this compound is C26H45ClO9, and it has a molecular weight of 537.08 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxymupirocin involves the chlorination of mupirocin. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
2-Chloro-3-hydroxymupirocin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in various derivatives with different functional groups.
科学研究应用
2-Chloro-3-hydroxymupirocin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of mupirocin formulations.
Biology: The compound is studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential as a topical antibiotic.
Industry: It is used in the quality control and assurance of mupirocin production.
作用机制
The mechanism of action of 2-Chloro-3-hydroxymupirocin is similar to that of mupirocin. It inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins . This inhibition prevents the synthesis of proteins necessary for bacterial growth and replication, leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Mupirocin: The parent compound, used as a topical antibiotic.
Pseudomonic Acid A: Another derivative of mupirocin with similar antibacterial properties.
Pseudomonic Acid B, C, and D: Other derivatives with varying degrees of antibacterial activity.
Uniqueness
2-Chloro-3-hydroxymupirocin is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This modification can potentially enhance its antibacterial properties or alter its spectrum of activity compared to other mupirocin derivatives.
属性
分子式 |
C26H45ClO9 |
|---|---|
分子量 |
537.1 g/mol |
IUPAC 名称 |
9-[(E)-4-[(2R,3R,4R,5R)-5-[(2R,3R,4S,5S)-2-chloro-3,5-dihydroxy-4-methylhexyl]-3,4-dihydroxyoxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid |
InChI |
InChI=1S/C26H45ClO9/c1-16(13-23(31)35-11-9-7-5-4-6-8-10-22(29)30)12-21-26(34)25(33)19(15-36-21)14-20(27)24(32)17(2)18(3)28/h13,17-21,24-26,28,32-34H,4-12,14-15H2,1-3H3,(H,29,30)/b16-13+/t17-,18-,19+,20+,21+,24+,25+,26-/m0/s1 |
InChI 键 |
LLUMGKUWIGDCTG-FDTMSFRLSA-N |
手性 SMILES |
C[C@@H]([C@H](C)O)[C@H]([C@@H](C[C@@H]1CO[C@@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)Cl)O |
规范 SMILES |
CC(C(C)O)C(C(CC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




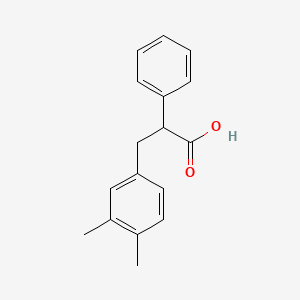
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
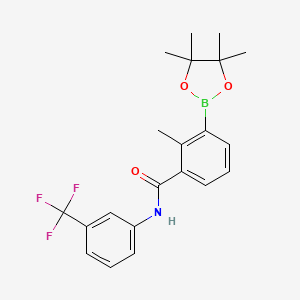
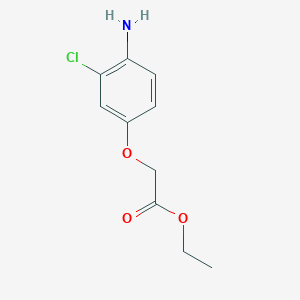
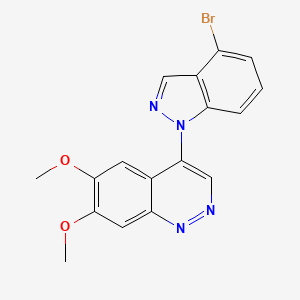
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)

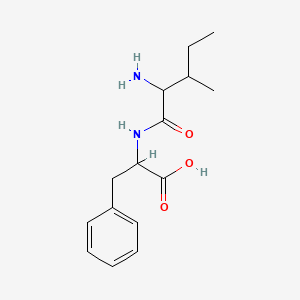
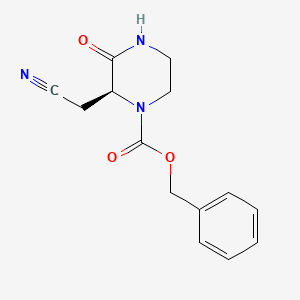
![(11bR)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-Pyrazino[2,1-a]isoquinolin-4-one; (R)-2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one; (-)-Praziquantel; (R)-(-)-Praziquantel; l-Praziquantel](/img/structure/B13863686.png)
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
